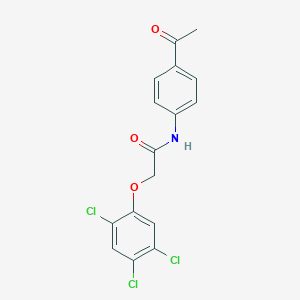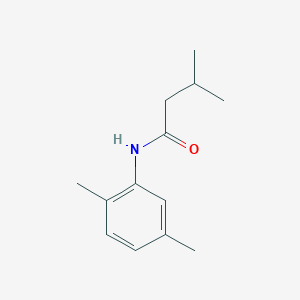![molecular formula C22H27N4O5P B377491 N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide](/img/structure/B377491.png)
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl N-benzoyl-2-(benzoylhydrazono)ethanehydrazonoylphosphonate is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of multiple functional groups, including benzoyl, hydrazono, and phosphonate groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide typically involves multi-step organic reactions. One common method includes the reaction of appropriate hydrazides with benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted with diisopropyl phosphite to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Diisopropyl N-benzoyl-2-(benzoylhydrazono)ethanehydrazonoylphosphonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazono group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Diisopropyl N-benzoyl-2-(benzoylhydrazono)ethanehydrazonoylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
作用機序
The mechanism of action of N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide involves its interaction with specific molecular targets. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects.
類似化合物との比較
Similar Compounds
Hydrazones: Compounds with similar hydrazono groups, such as benzoylhydrazones, which also exhibit diverse reactivity and biological activities.
Phosphonates: Compounds like diisopropyl phosphonate, which share the phosphonate group and are used in similar applications.
Uniqueness
Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in research and industry .
特性
分子式 |
C22H27N4O5P |
|---|---|
分子量 |
458.4g/mol |
IUPAC名 |
N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-2-di(propan-2-yloxy)phosphorylethylidene]amino]benzamide |
InChI |
InChI=1S/C22H27N4O5P/c1-16(2)30-32(29,31-17(3)4)20(24-26-22(28)19-13-9-6-10-14-19)15-23-25-21(27)18-11-7-5-8-12-18/h5-17H,1-4H3,(H,25,27)(H,26,28)/b23-15+,24-20+ |
InChIキー |
JOCDPJMMKOZPSA-OJMJSWISSA-N |
SMILES |
CC(C)OP(=O)(C(=NNC(=O)C1=CC=CC=C1)C=NNC(=O)C2=CC=CC=C2)OC(C)C |
異性体SMILES |
CC(C)OP(=O)(/C(=N/NC(=O)C1=CC=CC=C1)/C=N/NC(=O)C2=CC=CC=C2)OC(C)C |
正規SMILES |
CC(C)OP(=O)(C(=NNC(=O)C1=CC=CC=C1)C=NNC(=O)C2=CC=CC=C2)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-phenyl-3-[(Z)-1-phenylpropylideneamino]urea](/img/structure/B377410.png)









![2-[(2-Phenylhydrazino)carbonyl]benzoic acid](/img/structure/B377434.png)


